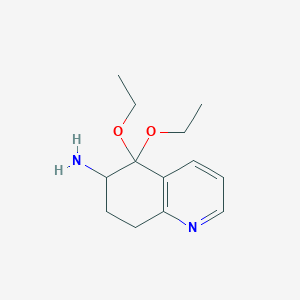
5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of “5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine” are not well-documented in the available resources. Its molecular formula is C13H20N2O2 and it has a molecular weight of 236.315.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Diversity
5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine, due to its unique structure, has potential applications in the field of chemical synthesis, offering pathways to diverse chemical libraries. A related compound, 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, was synthesized through a solid-phase synthesis technique, highlighting the method's utility in generating compounds with three points of diversity, which could imply similar synthetic applicability for this compound in creating varied chemical entities for further biological evaluation or material science applications (Mazurov, 2000).
Biological Activity
Compounds structurally related to this compound have been explored for their biological activities. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized for potential antimicrobial activity, demonstrating the broader class of quinolin-amine derivatives' potential in contributing to antimicrobial drug discovery (Holla et al., 2006). This suggests that this compound could also serve as a precursor or scaffold in the development of new antimicrobial agents.
Fluorescent Probes and Labeling
The structure of this compound indicates potential utility in the development of fluorescent probes. A closely related compound, 6-methoxy-4-quinolone, has been identified as a novel fluorophore displaying strong fluorescence in a wide pH range, suggesting that this compound could be explored for similar applications (Hirano et al., 2004). This makes it a promising candidate for developing new fluorescent labeling reagents or probes for biomedical analysis, given its potential for strong fluorescence and stability across a broad pH range.
Anticorrosive Agents
The chemical versatility of quinoline derivatives extends to applications in materials science, such as anticorrosion agents. While not directly studied, this compound's structural relatives, 8-hydroxyquinoline derivatives, have been investigated for their anticorrosion performance on mild steel in acidic media (Douche et al., 2020). This suggests the potential for exploring this compound as a novel anticorrosion agent, capitalizing on its structural properties to enhance metal protection in corrosive environments.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,5-diethoxy-7,8-dihydro-6H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-16-13(17-4-2)10-6-5-9-15-11(10)7-8-12(13)14/h5-6,9,12H,3-4,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFVBRPSJGGWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C(CCC2=C1C=CC=N2)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)

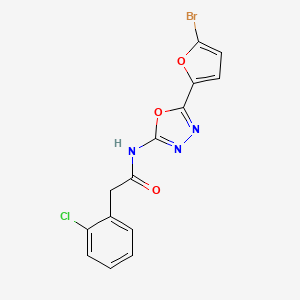


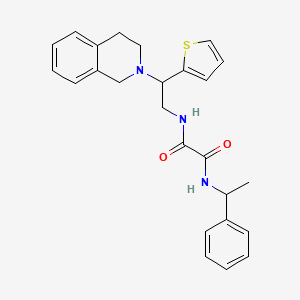
![1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2587782.png)
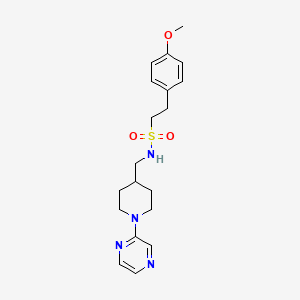
![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)
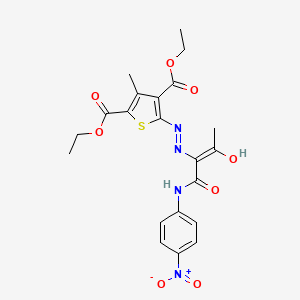
![3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587787.png)
![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)
![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)